苯甲酸-5-甲酰基-1H-吡咯-2-甲酯

描述

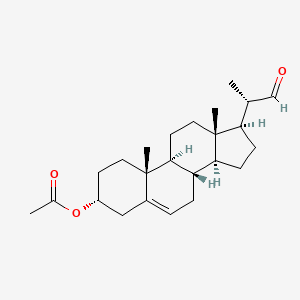

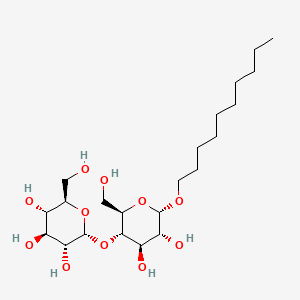

Benzyl 5-formyl-1H-pyrrole-2-carboxylate (BFPC) is a versatile organic compound used in a wide variety of laboratory experiments and applications. It is a cyclic compound with a five-membered ring containing a nitrogen atom and a carboxyl group. BFPC is a colorless solid at room temperature, and it is soluble in most organic solvents. BFPC has been extensively studied in the past few decades due to its unique properties and potential applications in the fields of organic synthesis, medicinal chemistry, and other areas.

科学研究应用

吡咯的合成:苯甲酸-5-甲酰基-1H-吡咯-2-甲酯用于吡咯的合成,吡咯是卟啉及其相关化合物生产中的重要中间体 (Lash、Bellettini、Bastian 和 Couch,1994)。

微波加速合成:该化合物可以使用微波能合成,从而得到更高效、高产且纯净的产品,这在卟啉和二吡咯甲烯合成中具有重要意义 (Regourd、Comeau、Beshara 和 Thompson,2006)。

芳香性研究:苯甲酸-5-甲酰基-1H-吡咯-2-甲酯衍生物已被研究其芳香性,有助于理解不同分子结构中的芳香性 (Cyrański、Krygowski、Krutošíková 和 Sleziak,2001)。

区域选择性合成:该化合物用于吡咯的区域选择性合成,提供了对吡咯环上取代模式的控制,这对于特定的有机合成应用是有利的 (Ono、Katayama、Nisyiyama 和 Ogawa,1994)。

光谱分析:已经对苯甲酸-5-甲酰基-1H-吡咯-2-甲酯的衍生物 4-[(苯甲酰)-腙甲基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯进行了光谱分析研究,揭示了其电子性质和相互作用 (Singh、Kumar、Tiwari 和 Rawat,2013)。

甲酰化反应:该化合物用于甲酰化反应,得到 4-甲酰和 5-甲酰吡咯-2-羧酸酯等衍生物,这些衍生物对于各种有机合成很重要 (Warashina、Matsuura、Sengoku、Takahashi、Yoda 和 Kimura,2018)。

作用机制

Target of Action

It’s worth noting that pyrrole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.

Mode of Action

Pyrrole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 22924 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the broad range of biological activities associated with pyrrole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it could potentially be stable under a variety of environmental conditions.

属性

IUPAC Name |

benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-11-6-7-12(14-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHDCJQRTCXNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10775479 | |

| Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183172-57-8 | |

| Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

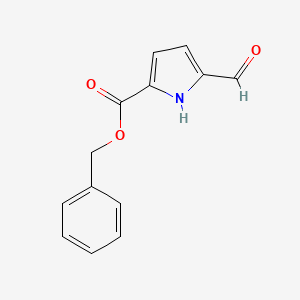

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)